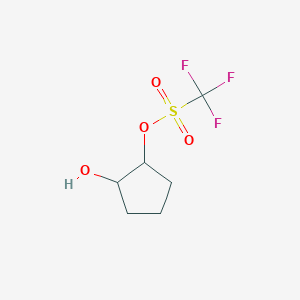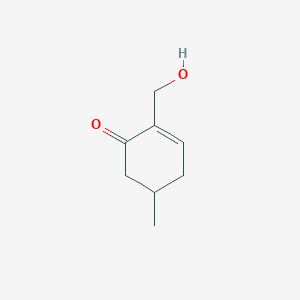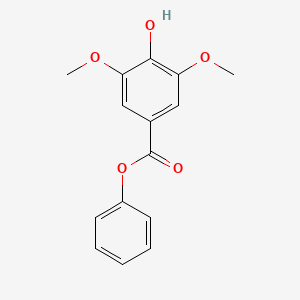![molecular formula C25H33NO2 B14259424 Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone CAS No. 164396-67-2](/img/structure/B14259424.png)
Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone typically involves the reaction of a phenylmethanone derivative with a piperidine-containing heptyl chain. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production.
化学反应分析
Types of Reactions
Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and piperidine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
- Phenyl(piperidin-3-yl)methanone
- 2-Phenyl-1-(piperidin-1-yl)ethanone
- Piperidine derivatives
Uniqueness
Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone is unique due to its specific structural features, such as the heptyl chain connecting the piperidine ring to the phenylmethanone moiety. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research applications.
属性
CAS 编号 |
164396-67-2 |
|---|---|
分子式 |
C25H33NO2 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
phenyl-[3-(7-piperidin-1-ylheptoxy)phenyl]methanone |
InChI |
InChI=1S/C25H33NO2/c27-25(22-13-6-4-7-14-22)23-15-12-16-24(21-23)28-20-11-3-1-2-8-17-26-18-9-5-10-19-26/h4,6-7,12-16,21H,1-3,5,8-11,17-20H2 |
InChI 键 |
PXIXUEJSELHHQR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCCCCCOC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)

![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)


![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)


![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
